[4-(3-Chlorophenyl)piperazin-1-yl][3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone
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Overview
Description
2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the incorporation of the chlorophenyl group through a Mannich reaction . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The oxazole moiety may also contribute to the compound’s bioactivity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
meta-Chlorophenylpiperazine: A psychoactive drug with similar structural features.
4-(4-Bromophenyl)piperazin-1-yl derivatives: Compounds with similar piperazine and phenyl groups.
Uniqueness
2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL is unique due to its combination of a piperazine ring, a chlorophenyl group, and an oxazole moiety
Properties
Molecular Formula |
C20H18ClN3O3 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)20(26)19-13-17(22-27-19)16-6-1-2-7-18(16)25/h1-7,12-13,25H,8-11H2 |
InChI Key |
NBLOGTSXIBSRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NO3)C4=CC=CC=C4O |
Origin of Product |
United States |
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